molecular formula C16H17N5OS2 B6812607 N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6812607
M. Wt: 359.5 g/mol
InChI Key: SKPYBHQZFIRPSX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.

    Coupling of the Benzothiazole and Thiazole Rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two heterocyclic rings.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Formation of the Carboxamide Group: This final step involves the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

    N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both benzothiazole and thiazole rings, which can confer specific chemical and biological properties. The piperazine ring also provides additional flexibility and potential for interaction with biological targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-16(19-15-18-13-3-1-2-4-14(13)24-15)21-7-5-20(6-8-21)9-12-10-23-11-17-12/h1-4,10-11H,5-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPYBHQZFIRPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=N2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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